N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a useful research compound. Its molecular formula is C25H19N5O5 and its molecular weight is 469.457. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission.
Mode of Action
It is suggested that similar compounds may exert their effects by inhibiting cholinesterase enzymes . This inhibition could potentially slow down the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning, thereby alleviating symptoms of Alzheimer’s disease .
Biochemical Pathways
Given the potential cholinesterase inhibition, it can be inferred that the compound may affect the cholinergic pathway, which is involved in memory and learning processes .
Result of Action
Based on the potential cholinesterase inhibition, it can be inferred that the compound may increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This could potentially improve memory and learning, which are often impaired in Alzheimer’s disease .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O5/c31-22(26-16-10-11-20-21(14-16)34-13-12-33-20)15-29-25(32)30-19-9-5-4-8-18(19)27-24(23(30)28-29)35-17-6-2-1-3-7-17/h1-11,14H,12-13,15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRMHTUHAFQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)N4C5=CC=CC=C5N=C(C4=N3)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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